molecular formula C19H17FN2O2 B2959293 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906161-87-3

2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2959293
CAS No.: 906161-87-3
M. Wt: 324.355
InChI Key: SFPKBAJTXSWTJP-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, chemists typically begin with a quinolinone derivative, incorporating a fluoro substituent onto the benzamide structure. Key steps involve nucleophilic substitution reactions, amide bond formation, and cyclization under controlled conditions. The precise stoichiometry, choice of solvents, and temperature settings are meticulously adjusted to optimize yield and purity.

Industrial Production Methods

Scaling up this synthesis for industrial production necessitates large-scale reactors and precise control over reaction parameters. Continuous flow synthesis techniques may be employed to ensure consistency, and advanced purification methods such as column chromatography and recrystallization are used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide participates in various chemical reactions, including:

  • Oxidation: : Transformation of functional groups with oxidizing agents.

  • Reduction: : Conversion of specific bonds under reducing conditions.

  • Substitution: : Replacement of a functional group with another.

  • Cyclization: : Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions may involve inert atmospheres, specific pH ranges, and temperature controls.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a precursor for creating more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

Its structure suggests potential pharmacological activity. It is investigated for its role in interacting with biological targets, such as enzymes and receptors, which may lead to novel therapeutic agents for diseases like cancer, infections, and neurological disorders.

Industry

In materials science, the unique electronic properties of 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide make it a candidate for the development of advanced materials, including organic semiconductors and molecular sensors.

Comparison with Similar Compounds

Compared to similar compounds, 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique fluoro and pyrroloquinoline moiety. This enhances its chemical stability and bioactivity.

Similar Compounds

  • 2-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

  • N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-fluorobenzamide

  • 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Properties

IUPAC Name

2-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPKBAJTXSWTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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